![molecular formula C19H29N3O3S B2624118 1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415629-62-6](/img/structure/B2624118.png)
1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of research. In
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea in lab experiments is its potential as a new anticancer drug candidate. This compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for further research.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on normal cells in addition to cancer cells. Therefore, further research is needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits cancer cell growth could lead to the development of more effective cancer treatments.
Another potential direction is to explore the potential use of this compound in combination with other cancer treatments. Combining this compound with other anticancer drugs or radiation therapy could potentially enhance its antitumor activity and reduce toxicity.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. This compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for further research. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of 1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea involves the reaction of 2-(2-chloroethoxy)phenol with 4-thiomorpholin-4-yloxan-4-ylmethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-18(20-8-13-25-17-4-2-1-3-5-17)21-16-19(6-11-24-12-7-19)22-9-14-26-15-10-22/h1-5H,6-16H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFUOLOBAUMLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2624035.png)

![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2624041.png)
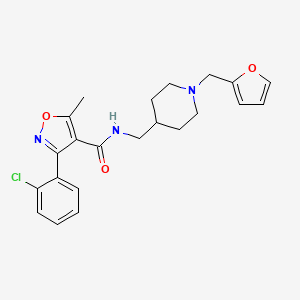
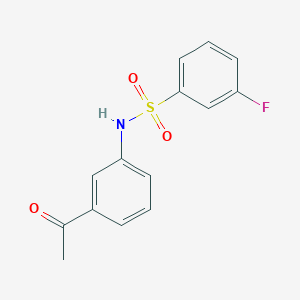
![N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2624044.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2624045.png)
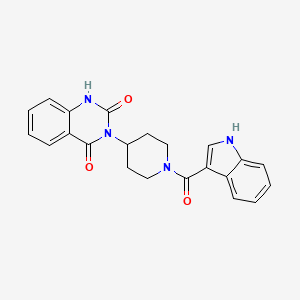
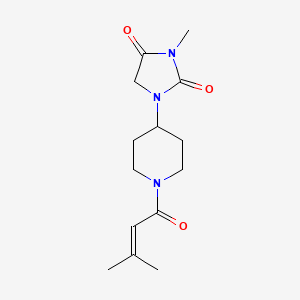
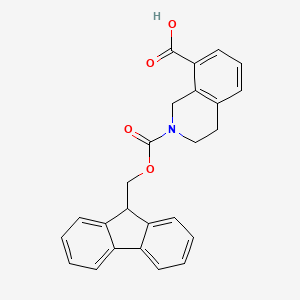
![2-(4-Bromo-benzyl)-5-methyl-[1,3,4]oxadiazo le](/img/structure/B2624051.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624055.png)
![3-amino-N-(3-fluoro-4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2624057.png)